molecular formula C24H22N2O4S B2536954 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941967-36-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No. B2536954
CAS RN: 941967-36-8
M. Wt: 434.51
InChI Key: YCARPPJTBWBPDJ-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic compound, and its derivatives have been found to exhibit a wide range of biological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs . Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds can be purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using techniques such as NMR and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied, depending on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. For example, some derivatives might be solid at room temperature, while others might be liquid .

Scientific Research Applications

Synthesis of Imidazoles

This compound has been used in the synthesis of four substituted imidazoles . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Therapeutic Potential

Imidazole, a moiety present in this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

Anticonvulsant Activities

There is evidence that this compound has potential anticonvulsant activities . However, more research is needed to confirm this application.

Anxiolytic and Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles, which are structurally similar to this compound, have been reported to serve as a potent non-sedative anxiolytic and powerful anticancer agent .

PET Imaging Probe

This compound, or its derivatives, could potentially be used as a PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients .

Kinase Inhibitor

It has been suggested that this compound could act as a kinase inhibitor , which could have implications in the treatment of various diseases, including cancer.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity . Further research is needed to confirm this application.

Molecular Docking Studies

The antibacterial activity results shown by this compound encouraged researchers to perform a molecular docking study to understand the interactions between ligand and protein .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, benzoxazole derivatives have been found to have a wide range of pharmacological applications, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, and other activities .

Safety and Hazards

As with any chemical compound, safety and hazards can vary widely depending on the specific benzoxazole derivative. It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-8-14-20(15-9-17)31(28,29)16-4-7-23(27)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)30-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARPPJTBWBPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide

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